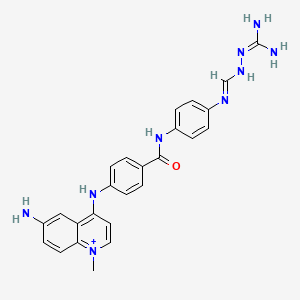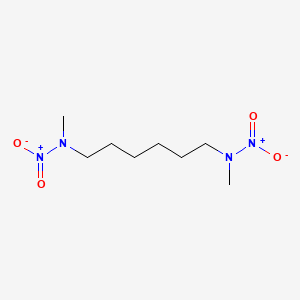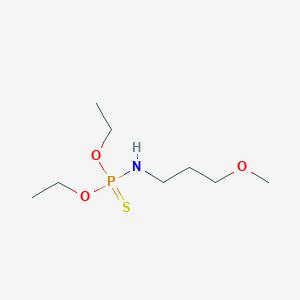
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate is an organophosphorus compound with the molecular formula C8H20NO3PS. It is known for its applications in various fields, including agriculture and chemical research. This compound is characterized by the presence of a phosphoramidothioate group, which contributes to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of o,o-Diethyl(3-methoxypropyl)phosphoramidothioate typically involves the reaction of diethyl phosphorochloridothioate with 3-methoxypropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
(C2H5O)2P(S)Cl+NH2CH2CH2OCH3→(C2H5O)2P(S)NHCH2CH2OCH3+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced equipment and techniques to control temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoramidates.
Reduction: Reduction reactions can convert it to phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the phosphoramidothioate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields phosphoramidates, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of pesticides and other agrochemicals.
Mecanismo De Acción
The mechanism of action of o,o-Diethyl(3-methoxypropyl)phosphoramidothioate involves the inhibition of specific enzymes, particularly those involved in the nervous system. The compound binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition can lead to various physiological effects, depending on the enzyme targeted.
Comparación Con Compuestos Similares
Similar Compounds
- o,o-Dimethyl phosphoramidothioate
- o,o-Diethyl phosphoramidate
- o,o-Diethyl phosphorothioate
Uniqueness
o,o-Diethyl(3-methoxypropyl)phosphoramidothioate is unique due to its specific substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical structure allows it to participate in a variety of reactions, making it a valuable reagent and research subject.
Propiedades
Número CAS |
35812-34-1 |
|---|---|
Fórmula molecular |
C8H20NO3PS |
Peso molecular |
241.29 g/mol |
Nombre IUPAC |
N-diethoxyphosphinothioyl-3-methoxypropan-1-amine |
InChI |
InChI=1S/C8H20NO3PS/c1-4-11-13(14,12-5-2)9-7-6-8-10-3/h4-8H2,1-3H3,(H,9,14) |
Clave InChI |
UQKOGSCUJDJDSZ-UHFFFAOYSA-N |
SMILES canónico |
CCOP(=S)(NCCCOC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


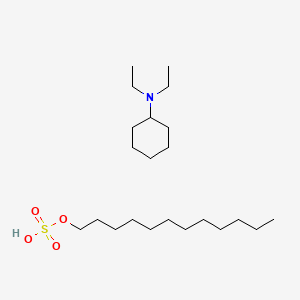
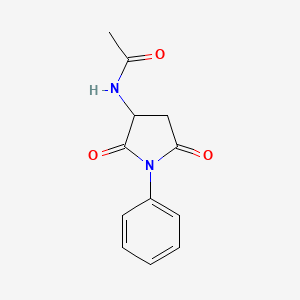

![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-4-methyl-3-nitroaniline](/img/structure/B14164530.png)
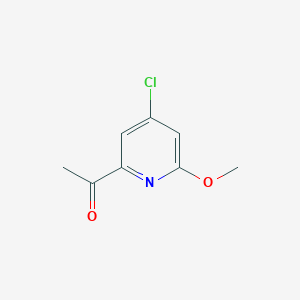
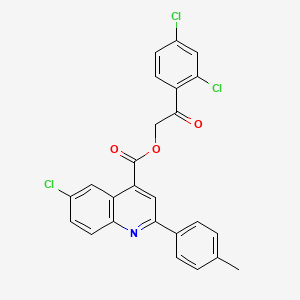
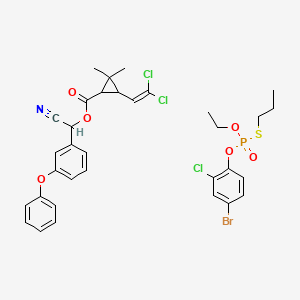
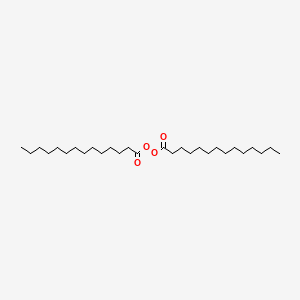
![Benzamide, 2-[(3R)-3-[[5-(ethylsulfonyl)-1H-pyrrolo[2,3-c]pyridin-2-yl]methyl]-4,4,4-trifluoro-3-hydroxy-1,1-dimethylbutyl]-](/img/structure/B14164563.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 4-(3,5-dimethylpyrazol-1-yl)benzoate](/img/structure/B14164569.png)
